molecular formula C15H28N4O7 B13711096 (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

Cat. No.: B13711096
M. Wt: 376.41 g/mol
InChI Key: CWEHBIDQSWOTRA-UHFFFAOYSA-N
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Description

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is a compound that features both Boc-protected guanidino and amino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid typically involves the protection of the amino and guanidino groups with Boc groups. One common method is the Buchwald-Hartwig amination, which uses a PEPPSI-IPr Pd-catalyst to achieve chemo-selective cross-coupling reactions . The reaction conditions often involve the use of aryl halo esters and secondary amines, with the nitrogen electron lone pair in the heterocycle playing a crucial role in the reaction yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of Boc-protected amino esters is common in industrial settings due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to remove the Boc protecting groups.

    Substitution: The Boc groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction would typically remove the Boc groups, resulting in the free amine and guanidino groups .

Scientific Research Applications

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid involves the protection of amino and guanidino groups, which prevents them from participating in unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is unique due to the presence of both Boc-protected guanidino and amino groups, which provides additional versatility in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to compounds with only one type of protected group .

Properties

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23)

InChI Key

CWEHBIDQSWOTRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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